molecular formula C20H19FO3 B5821335 7-[(2-FLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

7-[(2-FLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B5821335
M. Wt: 326.4 g/mol
InChI Key: WQBYFRIWLJYRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

    Methylation and Propylation: The methyl and propyl groups are introduced through alkylation reactions using methyl iodide and propyl bromide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, while the chromen-2-one core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogenating agents like bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-[(2-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Fluorophenyl)methoxy]-2-naphthalenol
  • Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine
  • Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)

Uniqueness

7-[(2-Fluorophenyl)methoxy]-8-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBYFRIWLJYRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.